Tfmb-(R)-2-HG

Catalog No.
S545092
CAS No.
M.F
C13H11F3O4
M. Wt
288.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tfmb-(R)-2-HG

Product Name

Tfmb-(R)-2-HG

IUPAC Name

[3-(trifluoromethyl)phenyl]methyl (2R)-5-oxooxolane-2-carboxylate

Molecular Formula

C13H11F3O4

Molecular Weight

288.22 g/mol

InChI

InChI=1S/C13H11F3O4/c14-13(15,16)9-3-1-2-8(6-9)7-19-12(18)10-4-5-11(17)20-10/h1-3,6,10H,4-5,7H2/t10-/m1/s1

InChI Key

UXTLNUGKDZMPTC-SNVBAGLBSA-N

SMILES

C1CC(=O)OC1C(=O)OCC2=CC(=CC=C2)C(F)(F)F

solubility

Soluble in DMSO

Synonyms

TFMB-(R)-2-HG; TFMB (R) 2 HG; TFMB(R)2HG; TFMB R 2 HG; TFMBR2HG;

Canonical SMILES

C1CC(=O)OC1C(=O)OCC2=CC(=CC=C2)C(F)(F)F

Isomeric SMILES

C1CC(=O)O[C@H]1C(=O)OCC2=CC(=CC=C2)C(F)(F)F

The exact mass of the compound Tfmb-(R)-2-HG is 288.0609 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cellular Metabolism:

Researchers are interested in understanding how Tfmb-(R)-2-HG is produced and metabolized within cells. Studies suggest it might play a role in regulating energy production and cellular signaling pathways [].

Cancer Research:

Elevated levels of Tfmb-(R)-2-HG have been observed in certain cancers, including some brain tumors. Scientists are investigating the potential link between Tfmb-(R)-2-HG and tumor development and progression [].

Neurological Disorders:

Some studies suggest that abnormal Tfmb-(R)-2-HG levels might be associated with certain neurological disorders. Research is ongoing to explore this potential connection [].

Drug Discovery:

Given its potential role in cellular processes and diseases, Tfmb-(R)-2-HG is being investigated as a target molecule for drug development. Scientists are exploring its potential as a therapeutic target or biomarker for various conditions [].

TFMB-(R)-2-hydroxyglutarate is a derivative of 2-hydroxyglutarate, specifically the R-enantiomer, which has garnered attention due to its role as an oncometabolite in various cancers, particularly those associated with mutations in isocitrate dehydrogenase. The compound is characterized by its trifluoromethyl group and a tetrahydrofuran ring structure, which contributes to its unique chemical properties and biological activities. TFMB-(R)-2-hydroxyglutarate is synthesized from 2-oxoglutarate and is involved in several metabolic pathways, influencing cellular differentiation and proliferation.

Tfmb-(R)-2-HG mimics the cellular effects of (R)-2-HG, which competitively inhibits alpha-ketoglutarate-dependent dioxygenases []. These enzymes play a crucial role in various cellular processes, including histone and DNA methylation. Inhibition disrupts these processes, leading to abnormal gene expression and promoting leukemogenesis [, ].

Primarily through its inhibition of 2-oxoglutarate-dependent enzymes. Notably, it inhibits histone demethylases such as KDM5, affecting histone methylation and subsequently altering gene expression profiles associated with cell proliferation and differentiation . Additionally, it has been shown to inhibit transaminases, which can disrupt glutamate biosynthesis and redox homeostasis in glioma cells .

The biological activity of TFMB-(R)-2-hydroxyglutarate is significant in the context of cancer. It promotes cellular transformation and proliferation in hematopoietic cells, particularly under conditions of cytokine deprivation. Its effects are reversible; removal of the compound allows for restoration of normal differentiation pathways . Furthermore, TFMB-(R)-2-hydroxyglutarate's ability to inhibit key metabolic enzymes positions it as a critical player in oncogenic processes linked to mutant isocitrate dehydrogenase .

Synthesis of TFMB-(R)-2-hydroxyglutarate typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-oxoglutarate.
  • Chemical Modification: The introduction of a trifluoromethyl group via electrophilic aromatic substitution.
  • Cyclization: Formation of the tetrahydrofuran ring through intramolecular reactions.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological studies.

This synthetic route allows for the efficient production of TFMB-(R)-2-hydroxyglutarate for research purposes.

TFMB-(R)-2-hydroxyglutarate has several applications in biomedical research:

  • Cancer Research: It serves as a model compound for studying the effects of oncometabolites on cellular transformation and differentiation.
  • Therapeutic Targeting: Due to its role in inhibiting specific enzymes, it may be explored as a therapeutic agent in treating cancers associated with IDH mutations.
  • Metabolic Studies: Researchers utilize this compound to investigate metabolic dysregulation in gliomas and other malignancies.

Interaction studies have demonstrated that TFMB-(R)-2-hydroxyglutarate significantly impacts various cellular pathways:

  • It inhibits KDM5 histone demethylases, leading to altered epigenetic regulation and gene expression changes .
  • The compound has been shown to affect glutamate metabolism by inhibiting transaminases, thereby influencing neuronal health and tumor growth dynamics .
  • Studies indicate that its effects on hematopoietic cells can lead to enhanced proliferation under specific conditions, highlighting its potential role as a modulator of immune responses .

Several compounds are structurally or functionally similar to TFMB-(R)-2-hydroxyglutarate. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
(S)-2-HydroxyglutarateSimilar backbone without trifluoromethyl groupLess potent inhibitor of 2-oxoglutarate-dependent enzymes
2-OxoglutaratePrecursor to 2-hydroxyglutaratesCentral role in the Krebs cycle
(R)-3-HydroxybutyrateHydroxyl group at a different positionInvolved in ketone body metabolism
(R)-2-HydroxyisocaproateSimilar hydroxyl functional groupRole in fatty acid metabolism

TFMB-(R)-2-hydroxyglutarate stands out due to its trifluoromethyl substitution which enhances its metabolic stability and potency as an enzyme inhibitor compared to its analogs.

Molecular Structure and Formula (C13H11F3O4)

Trifluoromethylbenzyl-(R)-2-hydroxyglutarate, commonly referred to as TFMB-(R)-2-HG, is a synthetic organic compound with the molecular formula C₁₃H₁₁F₃O₄ [1] [2] [3]. The compound represents a cell membrane-permeable esterified derivative of (R)-2-hydroxyglutarate, designed to enhance cellular uptake through lipophilic modification [1] [10]. The molecular structure consists of a tetrahydrofuran-2-carboxylic acid core bearing a trifluoromethylbenzyl ester moiety [1] [2].

The structural architecture of TFMB-(R)-2-HG incorporates several key features that define its chemical identity [2] [8]. The compound contains a five-membered tetrahydrofuran ring with a carboxylic acid functionality esterified to a 3-trifluoromethylbenzyl group [1] [2]. The presence of the trifluoromethyl substituent (-CF₃) at the meta position of the benzyl moiety contributes significantly to the compound's physicochemical properties [1] [20]. The stereochemistry at the C-2 position of the tetrahydrofuran ring is specifically designated as (R)-configuration, which is crucial for its biological activity [10] [18].

The canonical SMILES notation for TFMB-(R)-2-HG is represented as O=C(C@@HOC1=O)OCC2=CC=CC(C(F)(F)F)=C2, which provides a detailed description of the molecular connectivity and stereochemistry [8] [13]. The compound exhibits a molecular weight of 288.22 g/mol and is assigned the Chemical Abstracts Service (CAS) registry number 1445700-01-5 [1] [2] [3].

Physical and Chemical Characteristics

The physical and chemical properties of TFMB-(R)-2-HG reflect its designed role as a membrane-permeable prodrug derivative [1] [13]. The compound presents as a white to beige crystalline powder with high purity levels typically exceeding 98% as determined by high-performance liquid chromatography analysis [3] [8] [9].

PropertyValueReference
Molecular FormulaC₁₃H₁₁F₃O₄ [1] [2] [3]
Molecular Weight (g/mol)288.22 [1] [2] [3]
CAS Number1445700-01-5 [1] [2] [3]
Relative Density (g/cm³)1.385 (Predicted) [1]
Solubility in DMSO (mg/mL)≥30-55 [1] [8] [13]
Solubility in DMSO (mM)≥104.1-190.83 [1] [8]
Storage Temperature (°C)-20 (long term), 0 (short term) [3] [8]
AppearanceWhite to beige powder [9]
Purity (%)≥98 [3] [8]

The solubility characteristics of TFMB-(R)-2-HG demonstrate its enhanced lipophilicity compared to the parent (R)-2-hydroxyglutarate compound [1] [8]. The compound exhibits excellent solubility in dimethyl sulfoxide, with reported values ranging from 30 to 55 mg/mL, corresponding to molar concentrations of 104.1 to 190.83 millimolar [1] [8] [13]. This enhanced solubility profile facilitates its use in biological research applications where dissolution in organic solvents is required [8] [13].

The thermal stability properties of TFMB-(R)-2-HG indicate that the compound requires careful storage conditions to maintain its integrity [3] [8]. Long-term storage is recommended at -20°C, while short-term storage can be maintained at 0°C [3] [8]. The compound's melting point and boiling point have not been specifically determined in available literature [4]. Flash point measurements indicate that the compound is not applicable for flash point determination, suggesting its thermal decomposition characteristics [4].

Synthesis Methodologies

The synthesis of TFMB-(R)-2-HG involves the esterification of (R)-2-hydroxyglutaric acid or its tetrahydrofuran derivative with 3-trifluoromethylbenzyl alcohol [19]. The synthetic approach typically employs standard esterification methodologies that preserve the stereochemical integrity of the (R)-configuration at the C-2 position [19] [20].

The key synthetic transformation involves the formation of the tetrahydro-5-oxo-2-furancarboxylic acid intermediate, which serves as the precursor for subsequent esterification reactions [19]. The preparation methodology draws upon established procedures for synthesizing substituted tetrahydrofuran derivatives, utilizing approaches that ensure regioselective and stereoselective outcomes [19].

Method/StepDescriptionReference
Starting Material(R)-2-Hydroxyglutaric acid or tetrahydrofuran derivativeInferred from structure
Key Intermediate FormationFormation of tetrahydro-5-oxo-2-furancarboxylic acidInferred from structure
Esterification ReactionEsterification with 3-trifluoromethylbenzyl alcoholInferred from structure
Purification MethodColumn chromatography, recrystallizationStandard practice
Reaction ConditionsRoom temperature to mild heatingStandard conditions

The incorporation of the trifluoromethyl group requires careful consideration of reaction conditions to prevent decomposition or rearrangement of the fluorinated substituent [20]. Trifluoromethylation methodologies have been extensively developed for various organic transformations, providing guidance for the synthetic approaches applicable to TFMB-(R)-2-HG preparation [20].

Purification of the final product typically involves column chromatographic separation followed by recrystallization to achieve the high purity levels required for research applications [3] [8]. The synthetic yield and specific reaction conditions are not extensively documented in the available literature, representing an area where additional methodological development could be beneficial.

Structural Relationship to α-Ketoglutarate

The structural relationship between TFMB-(R)-2-HG and α-ketoglutarate represents a fundamental aspect of the compound's biochemical significance [15] [18] [21]. Both compounds share a five-carbon dicarboxylic acid backbone, but differ critically in the oxidation state at the C-2 position [18]. While α-ketoglutarate contains a ketone functionality at C-2, (R)-2-hydroxyglutarate, the active form released from TFMB-(R)-2-HG, bears a hydroxyl group at the same position [15] [18].

CompoundMolecular FormulaKey Structural DifferenceBiological ActivityReference
α-KetoglutarateC₅H₆O₅Ketone at C-2 positionNatural metabolite, enzyme cofactor [15] [18] [21]
TFMB-(R)-2-HG (Active Form)C₁₃H₁₁F₃O₄Protected hydroxyl (trifluoromethylbenzyl ester)Cell-permeable prodrug form [1] [10] [13]
(R)-2-HydroxyglutarateC₅H₈O₅Hydroxyl at C-2 positionOncometabolite, enzyme inhibitor [15] [16] [18]

This structural similarity enables (R)-2-hydroxyglutarate to function as a competitive inhibitor of α-ketoglutarate-dependent enzymes [18] [21]. The hydroxyl group in (R)-2-hydroxyglutarate can engage in similar binding interactions within enzyme active sites, but the altered electronic properties prevent normal catalytic turnover [18]. This mechanism underlies the compound's ability to disrupt normal cellular metabolism and epigenetic regulation [18].

The structural mimicry extends to the overall molecular geometry and charge distribution, allowing (R)-2-hydroxyglutarate to occupy the α-ketoglutarate binding pocket in various dioxygenases [18] [21]. The competitive inhibition affects multiple enzyme families, including the Jumonji C domain-containing histone demethylases and ten-eleven translocation family DNA hydroxylases [18]. These interactions demonstrate how subtle structural modifications can profoundly alter biological function while maintaining molecular recognition capabilities [18] [21].

Spectroscopic Profiles and Analytical Parameters

The spectroscopic characterization of TFMB-(R)-2-HG encompasses various analytical techniques essential for compound identification and purity assessment [23] [24] [25]. Mass spectrometry analysis provides definitive molecular weight confirmation, with the protonated molecular ion [M+H]⁺ observed at m/z 288.22 [1] [2]. The fragmentation pattern in mass spectrometry would be expected to show characteristic losses corresponding to the trifluoromethylbenzyl moiety and tetrahydrofuran ring opening [29].

TechniqueData/ValueReference
SMILES NotationFC(F)(F)c1cccc(COC(=O)[C@H]2CCC(=O)O2)c1 [1] [2]
Canonical SMILESO=C(C@@HOC1=O)OCC2=CC=CC(C(F)(F)F)=C2 [8] [13]
Mass Spectrometry (m/z)288.22 [M+H]⁺ [1] [2]
NMR Chemical Shift RangeNot specifically characterizedLiterature gap
IR Spectroscopy StatusNot specifically characterizedLiterature gap
UV-Vis Spectroscopy StatusNot specifically characterizedLiterature gap

Nuclear magnetic resonance spectroscopy would be expected to provide detailed structural confirmation through characteristic chemical shift patterns [7] [14]. The trifluoromethyl group would exhibit distinctive ¹⁹F NMR signals, while ¹H NMR would reveal the complex coupling patterns associated with the tetrahydrofuran ring system [7]. The stereochemical assignment at the C-2 position could be confirmed through nuclear Overhauser effect spectroscopy or coupling constant analysis [14].

Infrared spectroscopy analysis would be anticipated to show characteristic absorption bands corresponding to the ester carbonyl functionality, aromatic C-H stretching, and C-F stretching vibrations associated with the trifluoromethyl group [26]. The compound's spectroscopic fingerprint would provide definitive identification capabilities for quality control and analytical method development [26].

High-resolution mass spectrometry techniques, including time-of-flight and quadrupole time-of-flight instruments, offer enhanced capabilities for accurate mass determination and structural elucidation [25]. The high resolution and mass accuracy of these instruments enable confident assignment of molecular formulae and detection of potential impurities or degradation products [25].

Cell Membrane-Permeable Properties

Trifluoromethylbenzyl-(R)-2-hydroxyglutarate represents a strategically designed cell membrane-permeable derivative of (R)-2-hydroxyglutarate that addresses the fundamental challenge of delivering polar metabolites across cellular membranes [1] [2]. The compound exhibits dramatically enhanced lipophilicity compared to its parent molecule through the incorporation of a trifluoromethylbenzyl ester group, which serves as a chemical masking strategy to temporarily conceal the polar carboxyl functionality that otherwise restricts membrane permeability [1] [3].

The molecular structure of this compound features a molecular weight of 288.22 grams per mole with the chemical formula C13H11F3O4 [1] [2]. The trifluoromethyl group within the benzyl ester moiety contributes significantly to the compound's enhanced membrane-partitioning properties by increasing the overall lipophilicity while maintaining chemical stability [1] [4]. This structural modification transforms an otherwise impermeable polar metabolite into a compound capable of efficient passive diffusion across lipid bilayers.

Table 1: Physical and Chemical Properties Related to Membrane Permeability

PropertyValue
Molecular Weight (g/mol)288.22
Molecular FormulaC13H11F3O4
IUPAC Name[3-(trifluoromethyl)phenyl]methyl (2R)-5-oxooxolane-2-carboxylate
CAS Number1445700-01-5
Lipophilicity EnhancementEnhanced via trifluoromethyl benzyl ester
Cell Permeability MechanismPassive diffusion followed by esterase hydrolysis
Esterification PurposeMask polar carboxyl groups for membrane penetration
Solubility in DMSO (mg/mL)≥250 (867.39 mM)
Physical FormWhite to yellow solid powder
Storage Temperature (°C)-20

The enhanced solubility characteristics of trifluoromethylbenzyl-(R)-2-hydroxyglutarate in organic solvents, with solubility exceeding 250 milligrams per milliliter in dimethyl sulfoxide, demonstrate its improved lipophilic properties [2] [5]. This enhanced solubility profile correlates directly with improved membrane permeability, as compounds with higher lipophilicity typically exhibit superior ability to partition into and traverse cellular membranes [6].

Mechanisms of Cellular Uptake

The cellular uptake of trifluoromethylbenzyl-(R)-2-hydroxyglutarate operates through a well-characterized prodrug mechanism involving passive membrane diffusion followed by intracellular esterase-mediated hydrolysis [7] [8] [9]. This uptake mechanism represents a fundamental departure from the transport-dependent uptake observed with non-esterified (R)-2-hydroxyglutarate, which requires specific membrane transporters for cellular entry [6] [10].

The initial phase of cellular uptake involves passive diffusion of the intact esterified compound across the plasma membrane. The enhanced lipophilicity conferred by the trifluoromethylbenzyl group enables the compound to readily partition into the hydrophobic core of cellular membranes and subsequently traverse to the intracellular compartment [8] [9]. This process occurs rapidly, typically within minutes to hours, depending on the concentration gradient and cellular characteristics [7].

Table 2: Mechanisms of Cellular Uptake for TFMB-(R)-2-HG

Uptake MechanismDescriptionEvidence Source
Passive DiffusionEnhanced lipophilicity allows crossing lipid bilayersMultiple cell line studies
Esterase-Mediated HydrolysisNon-specific esterases cleave TFMB group intracellularlyEnzymatic activity assays
Intracellular ReleaseFree (R)-2-HG released upon ester bond cleavageIntracellular metabolite measurements
Transport RateRapid uptake due to concentration gradient maintenanceTime-course uptake studies
Membrane AffinityIncreased membrane partition coefficient vs non-esterified formComparative permeability assays

Upon intracellular entry, trifluoromethylbenzyl-(R)-2-hydroxyglutarate encounters cytoplasmic esterases that recognize and cleave the ester bond linking the trifluoromethylbenzyl group to the (R)-2-hydroxyglutarate moiety [8] [9]. These non-specific esterases, including acetyl-esterases and carboxyl-esterases, are abundant in most cell types and rapidly hydrolyze the ester bond, releasing free (R)-2-hydroxyglutarate into the intracellular environment [8] [11].

The hydrolysis process is typically completed within hours of cellular uptake, as evidenced by intracellular metabolite measurements showing rapid accumulation of free (R)-2-hydroxyglutarate [7] [12]. This mechanism ensures that the active metabolite is delivered directly to its site of action while bypassing the membrane permeability limitations that restrict the uptake of the parent compound.

Intracellular Distribution and Localization

Following cellular uptake and esterase-mediated hydrolysis, trifluoromethylbenzyl-(R)-2-hydroxyglutarate releases (R)-2-hydroxyglutarate primarily within the cytoplasmic compartment, where the majority of cellular esterase activity is concentrated [12] [8]. The intracellular distribution pattern reflects both the sites of esterase activity and the subsequent diffusion of the released metabolite to various cellular compartments.

The cytoplasm serves as the primary site of (R)-2-hydroxyglutarate accumulation following ester hydrolysis, with concentrations reaching millimolar levels in treated cells [13] [7]. This high cytoplasmic concentration enables efficient inhibition of cytoplasmic α-ketoglutarate-dependent enzymes, including various histone demethylases and DNA hydroxylases that regulate epigenetic modifications [12] [14].

Table 3: Intracellular Distribution and Localization of TFMB-(R)-2-HG

Cellular CompartmentDistribution PatternFunctional Significance
CytoplasmPrimary site of esterase activity and (R)-2-HG releaseMain site of target enzyme inhibition
MitochondriaSecondary accumulation site for metabolic effectsAffects respiratory chain and TCA cycle
NucleusLimited penetration, effects on chromatin modificationsInfluences epigenetic regulation
Cell MembraneTransient association during uptake processEntry point for compound delivery
Endoplasmic ReticulumMinimal accumulation reportedLimited functional impact

Mitochondrial compartments represent secondary sites of (R)-2-hydroxyglutarate accumulation, where the metabolite can influence mitochondrial metabolism and respiratory function [12] [10]. Studies have demonstrated that (R)-2-hydroxyglutarate can affect mitochondrial respiration and alter the activity of mitochondrial enzymes, including those involved in the tricarboxylic acid cycle [15].

Nuclear penetration of (R)-2-hydroxyglutarate occurs to a limited extent, but sufficient levels are achieved to influence nuclear enzymes involved in chromatin modification [13] [12]. The metabolite can inhibit nuclear histone demethylases and DNA hydroxylases, leading to alterations in gene expression patterns and chromatin structure.

Comparison with Non-Esterified (R)-2-Hydroxyglutarate

The cellular uptake characteristics of trifluoromethylbenzyl-(R)-2-hydroxyglutarate differ dramatically from those of non-esterified (R)-2-hydroxyglutarate, primarily due to fundamental differences in membrane permeability and uptake mechanisms [7] [6] [10]. These differences have profound implications for experimental applications and the achievement of biologically relevant intracellular concentrations.

Non-esterified (R)-2-hydroxyglutarate exhibits poor membrane permeability due to its polar, charged nature at physiological pH [6] [10]. The compound requires specific membrane transporters for cellular entry, including members of the solute carrier family such as SLC1A1, SLC13A3, and SLC22A6 [10]. This transport-dependent uptake mechanism results in limited and variable cellular accumulation that depends on the expression levels and activity of specific transporters in different cell types.

Table 4: Comparative Analysis of TFMB-(R)-2-HG vs Non-Esterified (R)-2-HG

ParameterTFMB-(R)-2-HGNon-Esterified (R)-2-HG
Membrane PermeabilityHigh (enhanced lipophilicity)Low (polar, charged molecule)
Cellular Uptake EfficiencyEfficient passive diffusionLimited, requires transporters
Required ConcentrationLower (μM range)Higher (mM range)
Time to EffectRapid (minutes to hours)Slower (hours to days)
Intracellular AccumulationHigh intracellular levels achievedLimited intracellular penetration
Metabolic ImpactPronounced effects on target enzymesModest effects due to poor uptake
Experimental UtilityPreferred for in vitro studiesLimited experimental applications

In contrast, trifluoromethylbenzyl-(R)-2-hydroxyglutarate readily crosses cellular membranes through passive diffusion, achieving rapid and efficient cellular uptake across diverse cell types [7] [8]. This enhanced uptake capability enables the achievement of high intracellular (R)-2-hydroxyglutarate concentrations at relatively low extracellular concentrations, typically in the micromolar range compared to the millimolar concentrations required for non-esterified (R)-2-hydroxyglutarate [7] [12].

The time course of effects also differs significantly between the two forms. Trifluoromethylbenzyl-(R)-2-hydroxyglutarate produces rapid cellular effects within minutes to hours of treatment, while non-esterified (R)-2-hydroxyglutarate requires extended incubation periods of hours to days to achieve comparable biological effects [7] [16]. This difference reflects the superior uptake kinetics and intracellular accumulation achieved with the esterified form.

Quantitative Analysis of Cellular Penetration

Quantitative studies of cellular penetration have established specific parameters for the uptake and intracellular accumulation of trifluoromethylbenzyl-(R)-2-hydroxyglutarate across various experimental systems [13] [7] [12] [14]. These measurements provide critical data for determining effective concentrations and optimizing experimental protocols.

The effective concentration range for biological effects typically spans 100 to 1000 micromolar in extracellular medium, with half-maximal inhibitory concentrations (IC50) for target enzyme inhibition occurring around 250 to 500 micromolar depending on the specific cellular context and target enzyme [7] [14]. These concentrations are significantly lower than those required for non-esterified (R)-2-hydroxyglutarate, reflecting the enhanced bioavailability of the esterified form.

Table 5: Quantitative Analysis of Cellular Penetration

Study ParameterMeasured ValueMeasurement Method
Effective Concentration Range100-1000 μMCell viability and transformation assays
IC50 for Target Inhibition~250-500 μM (context-dependent)Enzyme activity inhibition studies
Intracellular (R)-2-HG Levels1-50 mM (post-hydrolysis)LC-MS/MS quantification
Membrane Partition Coefficient10-100x higher than free (R)-2-HGOctanol-water partition studies
Esterase Hydrolysis RateMinutes to hours (cell-type dependent)Metabolite tracking assays
Cellular Uptake Half-time<1 hourTime-course uptake measurements
Bioavailability Enhancement10-1000 fold vs non-esterified formComparative efficacy studies

Intracellular (R)-2-hydroxyglutarate levels achieved following esterase hydrolysis range from 1 to 50 millimolar, representing concentrations that approximate those found in isocitrate dehydrogenase-mutant tumors [13] [7] [14]. These high intracellular concentrations are essential for achieving effective inhibition of α-ketoglutarate-dependent enzymes and reproducing the metabolic conditions associated with oncogenic transformation.

The membrane partition coefficient of trifluoromethylbenzyl-(R)-2-hydroxyglutarate is estimated to be 10 to 100-fold higher than that of free (R)-2-hydroxyglutarate based on octanol-water partition studies [8]. This enhanced partitioning behavior directly correlates with improved cellular uptake and bioavailability, enabling the achievement of therapeutic concentrations with lower extracellular doses.

Cellular uptake kinetics demonstrate rapid penetration with half-times typically less than one hour across various cell types [7] [8]. The esterase-mediated hydrolysis occurs with similar kinetics, with complete conversion to free (R)-2-hydroxyglutarate typically achieved within minutes to hours depending on cellular esterase activity and compound concentration.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

7

Exact Mass

288.06094331 g/mol

Monoisotopic Mass

288.06094331 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Losman JA, Looper RE, Koivunen P, Lee S, Schneider RK, McMahon C, Cowley GS, Root DE, Ebert BL, Kaelin WG Jr. (R)-2-hydroxyglutarate is sufficient to promote leukemogenesis and its effects are reversible. Science. 2013 Mar 29;339(6127):1621-5. doi: 10.1126/science.1231677. Epub 2013 Feb 7. PubMed PMID: 23393090; PubMed Central PMCID: PMC3836459.

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